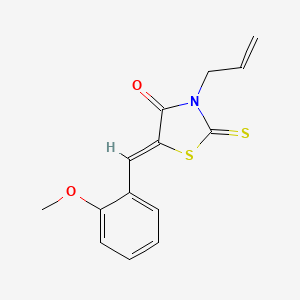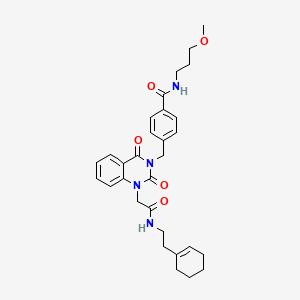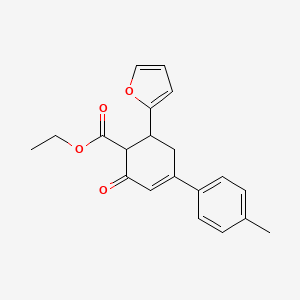![molecular formula C25H26N2O2S B14996926 1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14996926.png)
1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound featuring a thieno[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the dimethylphenyl and phenylethyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrano[2,3-d]pyrimidine-2,4-dione: Noted for its interactions with amino acids in enzyme active sites. The uniqueness of 1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26N2O2S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H26N2O2S/c1-16-10-11-17(2)21(14-16)15-27-24-22(18(3)19(4)30-24)23(28)26(25(27)29)13-12-20-8-6-5-7-9-20/h5-11,14H,12-13,15H2,1-4H3 |
InChI Key |
AJXGSRGPEBTAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-3-methyl-3H-benzooxazol-2-one](/img/structure/B14996844.png)
![Ethyl 5-cyano-6-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14996847.png)
![4-{5-[(2,4-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol](/img/structure/B14996852.png)

![ethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14996864.png)
![N-[(furan-2-yl)methyl]-3-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B14996865.png)
![1-(Furan-2-carbonyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B14996873.png)

![ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B14996906.png)
![3-amino-N-(3-chloro-4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14996914.png)
![N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14996928.png)
![4-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14996936.png)
![5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14996940.png)

